molecular formula C16H13N3O6S B2518070 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 476641-61-9

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide

Cat. No.: B2518070
CAS No.: 476641-61-9
M. Wt: 375.36
InChI Key: FXQGGLCGJAWQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitrofuran moiety, which is known for its antimicrobial properties, and a thiazole ring substituted with a 2,4-dimethoxyphenyl group. The combination of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis method, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Attachment of the Nitrofuran Moiety: The nitrofuran moiety can be introduced through a nitration reaction, where a nitro group is added to the furan ring using nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.

    Medicine: It is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antiviral activities.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, which can damage bacterial DNA and proteins, leading to cell death. The thiazole ring can interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine: A thiazole derivative with similar structural features but different biological activities.

    N-2,4-dimethoxyphenyl dithiolopyrrolone derivatives: Compounds with antimicrobial properties and similar structural motifs.

Uniqueness

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide is unique due to the combination of its nitrofuran and thiazole moieties, which impart distinct chemical and biological properties. The presence of the 2,4-dimethoxyphenyl group further enhances its activity and specificity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6S/c1-23-9-3-4-10(13(7-9)24-2)11-8-26-16(17-11)18-15(20)12-5-6-14(25-12)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQGGLCGJAWQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.